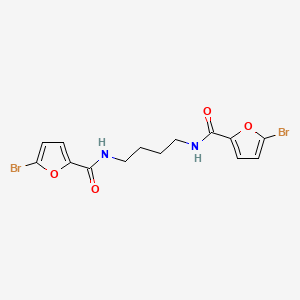![molecular formula C19H18BrNO2 B4945434 8-[4-(4-bromophenoxy)butoxy]quinoline](/img/structure/B4945434.png)
8-[4-(4-bromophenoxy)butoxy]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[4-(4-bromophenoxy)butoxy]quinoline is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and material science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(4-bromophenoxy)butoxy]quinoline typically involves the following steps:
Preparation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a suitable catalyst.
Formation of 4-(4-bromophenoxy)butanol: This involves the reaction of 4-bromophenol with 4-chlorobutanol in the presence of a base such as potassium carbonate.
Synthesis of this compound: The final step involves the reaction of 4-(4-bromophenoxy)butanol with 8-hydroxyquinoline in the presence of a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
8-[4-(4-bromophenoxy)butoxy]quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The quinoline ring can undergo reduction to form dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.
Major Products Formed
Substitution Reactions: Products include 8-[4-(4-aminophenoxy)butoxy]quinoline and 8-[4-(4-thiophenoxy)butoxy]quinoline.
Oxidation Reactions: Products include 8-[4-(4-bromophenoxy)butanal]quinoline and 8-[4-(4-bromophenoxy)butanoic acid]quinoline.
Reduction Reactions: Products include 8-[4-(4-bromophenoxy)butoxy]dihydroquinoline.
科学的研究の応用
8-[4-(4-bromophenoxy)butoxy]quinoline has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives.
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
作用機序
The mechanism of action of 8-[4-(4-bromophenoxy)butoxy]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenoxy group enhances its binding affinity to these targets, while the quinoline ring provides a planar structure that can intercalate with DNA or interact with aromatic amino acids in proteins. This compound can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects.
類似化合物との比較
Similar Compounds
8-hydroxyquinoline: A parent compound with similar biological activities but lacking the bromophenoxy and butoxy groups.
8-[4-(4-chlorophenoxy)butoxy]quinoline: A similar compound with a chlorine atom instead of bromine, which may have different reactivity and biological properties.
8-[4-(4-methoxyphenoxy)butoxy]quinoline: A similar compound with a methoxy group instead of bromine, which may have different solubility and reactivity.
Uniqueness
8-[4-(4-bromophenoxy)butoxy]quinoline is unique due to the presence of the bromophenoxy group, which enhances its reactivity and potential applications in medicinal chemistry and material science. The butoxy group also provides additional flexibility and potential for further functionalization.
特性
IUPAC Name |
8-[4-(4-bromophenoxy)butoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO2/c20-16-8-10-17(11-9-16)22-13-1-2-14-23-18-7-3-5-15-6-4-12-21-19(15)18/h3-12H,1-2,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGKFALVHPPGIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCCOC3=CC=C(C=C3)Br)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[[4-[2-(4-Chloro-3-methylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4945362.png)
![[4-[(E)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate](/img/structure/B4945369.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B4945377.png)
![1-(3-{[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}propyl)-2-pyrrolidinone](/img/structure/B4945378.png)
![5-Benzoyl-9,9-dimethyl-6-(1-methylpyrrol-2-yl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B4945390.png)
![2-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4945402.png)
![N-[4-chloro-3-(4-morpholinylsulfonyl)phenyl]-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]benzamide](/img/structure/B4945406.png)
![N-[4-(acetylamino)phenyl]-3-(2-fluorophenyl)propanamide](/img/structure/B4945410.png)
![2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]benzamide](/img/structure/B4945415.png)
![3-fluoro-N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B4945421.png)
![(3R*,4R*)-1-[3-(4-chlorophenyl)propanoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B4945427.png)
![2-(1,3-benzodioxol-5-yl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]ethanamine](/img/structure/B4945437.png)

![2-{N-[4-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDO}-N-[2-(PYRIDIN-2-YLSULFANYL)ETHYL]ACETAMIDE](/img/structure/B4945442.png)
